
2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Neurotropic Activity
A study by Dashyan et al. (2022) explores the synthesis of various pyridine derivatives, including those related to 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine. The neurotropic activity of these compounds was investigated using convulsive models. These compounds demonstrated psychotropic activities like anxiolytic and antidepressant effects without exhibiting muscle relaxation at the studied doses (Dashyan, Paronikyan, Mamyan, & Paronikyan, 2022).
Coordination Chemistry and Luminescent Properties
The coordination chemistry of pyridine derivatives, including those similar to 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine, has been reviewed by Halcrow (2005). These derivatives are highlighted for their role in forming luminescent lanthanide compounds, useful in biological sensing, and their unique thermal and photochemical properties (Halcrow, 2005).
X-ray Diffraction Studies
Al’bov et al. (2004) conducted an X-ray diffraction study of pyridone structures containing cycloalkane fragments. This study provides insights into the crystallographic properties of pyridine derivatives, which can be crucial for understanding the structural characteristics and potential applications of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (Al’bov et al., 2004).
Spin-Transitions in Iron(II) Complexes
A study by Pritchard et al. (2009) discusses the synthesis of 2,6-bis(pyrazolyl)pyridines and their application in creating iron(II) complexes. These complexes exhibit interesting spin-transition properties, relevant in the study of magnetic materials and potential applications in sensors or switches (Pritchard et al., 2009).
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(oxan-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-12(8-10(2)13-9)11-3-5-14-6-4-11/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAIBBVQYAJERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

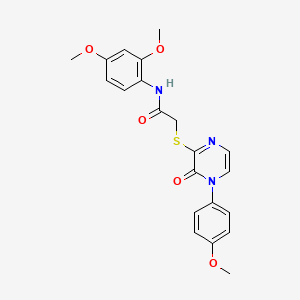
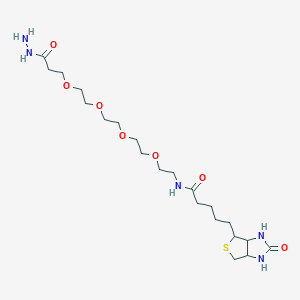
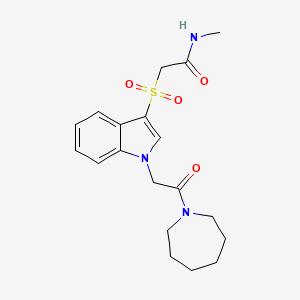
![2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2435937.png)

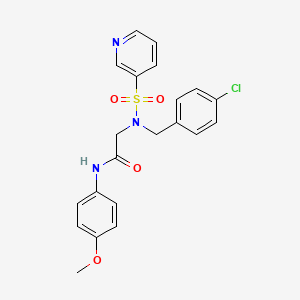
![1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2435941.png)

![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2435945.png)
![1-(3-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2435948.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2435949.png)
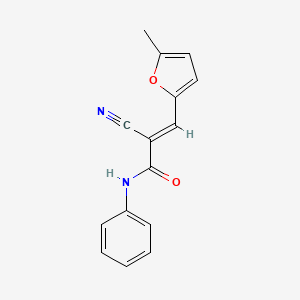
![N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2435952.png)
